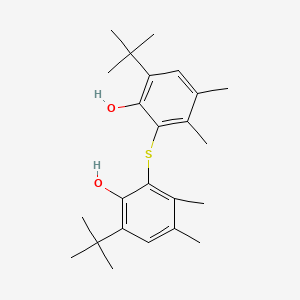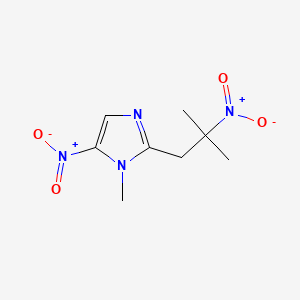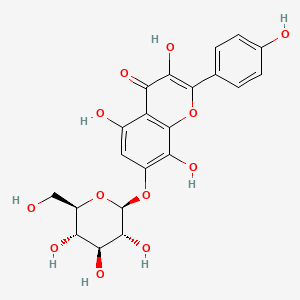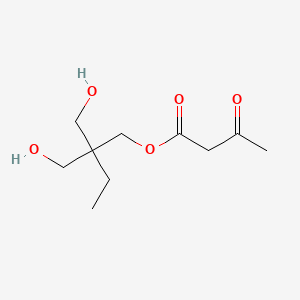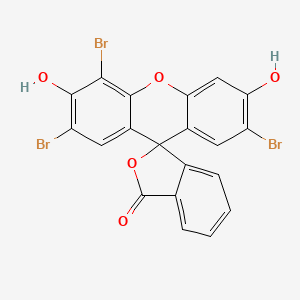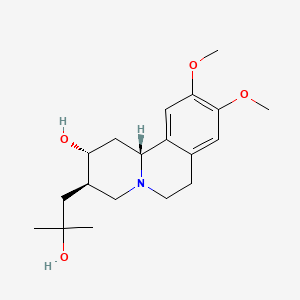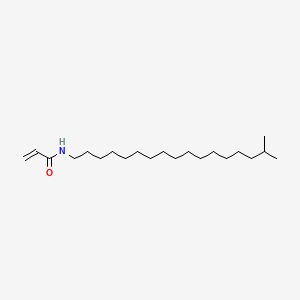
N-Isooctadecylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isooctadecylacrylamide is a synthetic organic compound with the chemical formula C21H41NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isooctadecyl group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Isooctadecylacrylamide can be synthesized through the reaction of acryloyl chloride with isooctadecylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Acryloyl chloride+Isooctadecylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: N-Isooctadecylacrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Isooctadecylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: It is employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: It is investigated for drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: It is used in the production of coatings, adhesives, and other materials requiring specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of N-Isooctadecylacrylamide involves its ability to form stable polymers and hydrogels. The isooctadecyl group provides hydrophobic interactions, while the acrylamide moiety allows for polymerization. These properties enable it to interact with various molecular targets and pathways, making it useful in drug delivery and tissue engineering applications.
Comparación Con Compuestos Similares
N-Octadecylacrylamide: Similar in structure but with a straight-chain octadecyl group instead of an isooctadecyl group.
N-Dodecylacrylamide: Contains a shorter dodecyl chain, leading to different physical properties.
N-Isopropylacrylamide: Known for its thermoresponsive properties, widely used in biomedical applications.
Uniqueness: N-Isooctadecylacrylamide is unique due to its branched isooctadecyl group, which imparts distinct hydrophobic properties and influences its behavior in polymerization and interaction with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.
Propiedades
Número CAS |
93858-86-7 |
|---|---|
Fórmula molecular |
C21H41NO |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
N-(16-methylheptadecyl)prop-2-enamide |
InChI |
InChI=1S/C21H41NO/c1-4-21(23)22-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3,(H,22,23) |
Clave InChI |
GRUJBUBMICCNGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCNC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


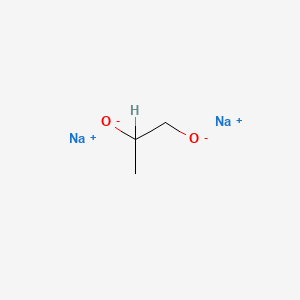
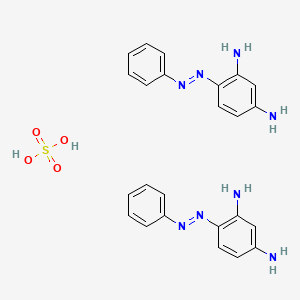
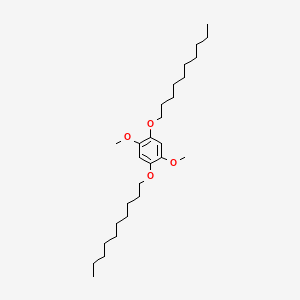


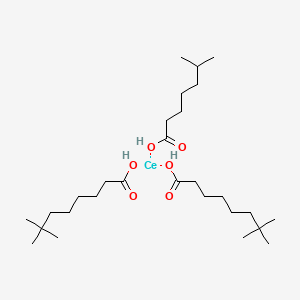
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
